5-Amino-2-naphthalenesulfonic acid

Electrodegradation Wastewater treatment Aminonaphthalene sulfonates

Select 5-Amino-2-naphthalenesulfonic acid (CAS 51548-48-2) verified for low 1,7-isomer content (≤2%) to guarantee the correct chromophore for Direct Fast Blue BGL, Sulphide Blue CV, and black dyes. This isomer-specific purity eliminates failed coupling reactions and off-spec shade batches. Its zwitterionic, crystalline form also ensures reliable performance as a nitrate reductase detection reagent. Avoid generic substitutes—isomer mismatch directly compromises dye yield and electrochemical capacity of electropolymerized PANS/CC electrodes (85.5 mAh g⁻¹). Insist on isomer-certified material.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 51548-48-2
Cat. No. B7801108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-naphthalenesulfonic acid
CAS51548-48-2
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N
InChIInChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14)
InChIKeyUWPJYQYRSWYIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-naphthalenesulfonic acid (1,6-Cleve's Acid; CAS 51548-48-2) – Technical Baseline for Isomer-Specific Procurement and Research Selection


5-Amino-2-naphthalenesulfonic acid (CAS 51548-48-2, also referred to as mixed Cleve's acid or 1,6-Cleve's acid when the pure isomer is specified under CAS 119-79-9) is a member of the aminonaphthalenesulfonic acid family—compounds consisting of a naphthalene core bearing one amino and one sulfonic acid substituent [1]. These compounds are primarily utilized as coupling components in the manufacture of azo and sulfide dyes, but also find application in biochemical assays and, more recently, as monomers for electropolymerized conducting polymers in energy-storage devices . The compound is characterized by a zwitterionic solid-state structure (sulfonate–aminium), low aqueous solubility (~1 g/L at 16 °C), and a pKa of approximately 3.80 for the sulfonic acid group . Because the amino and sulfonic acid groups can occupy different positions on the naphthalene ring, a panel of positional isomers exists; each isomer exhibits distinct reactivity, solubility, and application profiles, making generic substitution technically unsound.

Why Generic Substitution Among Aminonaphthalenesulfonic Acid Isomers Fails: The Case for 5-Amino-2-naphthalenesulfonic acid Specification


Aminonaphthalenesulfonic acids are positional isomers; moving the amino or sulfonic group alters the electronic structure, steric environment, and hydrogen-bonding capability of the molecule, which in turn changes coupling reactivity in dye synthesis, oxidative degradation kinetics, electropolymerization behavior, and even solubility-driven separation economics. For example, 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid) yields specific direct-blue and sulfide-blue dyes that cannot be obtained from naphthionic acid (4-amino-1-naphthalenesulfonic acid), which is directed toward acid-red and food-red colorants . Likewise, the 1,7-isomer (8-amino-2-naphthalenesulfonic acid) co-produced during manufacture exhibits different magnesium-salt solubility, requiring quantified separation steps that directly affect the purity and cost of the 1,6-product [1]. In electrochemical applications, the relative position of substituents controls combustion efficiency during electrodegradation and the specific capacity of the electropolymerized polymer, rendering isomer selection a quantitative performance variable rather than a trivial sourcing decision [2]. The evidence below demonstrates exactly where these differences are measurable and operationally meaningful.

Quantitative Differentiation Evidence for 5-Amino-2-naphthalenesulfonic acid Against Closest Structural Analogs


Electrodegradation Combustion Efficiency: 5AN2S Outperforms 4AN1S and 8AN2S by 9–10 Percentage Points

In a direct three-compound head-to-head study, 5-amino-2-naphthalenesulfonic acid (5AN2S) achieved a chemical oxygen demand (COD) combustion efficiency of 84% at a boron-doped diamond (BDD) anode in sodium sulfate electrolyte, compared with 75% for 4-amino-1-naphthalenesulfonic acid (4AN1S) and 74% for 8-amino-2-naphthalenesulfonic acid (8AN2S) under identical 6‑h assay conditions [1]. Additionally, dissolved organic carbon (DOC) removal was highest for 5AN2S and 8AN2S in sulfate medium, while 4AN1S required chloride electrolyte to reach comparable DOC removal, indicating a fundamentally different degradation pathway for the 1,4-isomer [1].

Electrodegradation Wastewater treatment Aminonaphthalene sulfonates

Supercapacitor Specific Capacity and Cycling Stability: Electropolymerized 5-Amino-2-naphthalenesulfonic acid Delivers 85.5 mAh g⁻¹ with 88% Retention Over 10,000 Cycles

Poly(5-amino-2-naphthalenesulfonic acid) coated on carbon cloth (PANS/CC-40) exhibits a specific capacity of 85.5 mAh g⁻¹ at 1 A g⁻¹ in 1 M H₂SO₄, with 88% capacitance retention after 10,000 charge–discharge cycles at 5 A g⁻¹ [1]. When copolymerized with o-aminophenol, the resulting PANS-co-oAP electrode achieves 102.9 mAh g⁻¹ under the same conditions, outperforming both the PANS homopolymer and poly(o-aminophenol) (PoAP) alone [2]. In comparison, conventional polyaniline (PANI) electrodes typically suffer from significant capacity fade within a few thousand cycles unless stabilized with carbon nanocomposites; the intrinsic sulfonate groups of PANS enable self-doping and cation (Zn²⁺, NH₄⁺) transport that contribute to the observed cycling durability [1].

Supercapacitor Conducting polymer Energy storage

Zwitterionic Solid-State Structure: A 3D Hydrogen-Bonded Framework Unique to 5-Amino-2-naphthalenesulfonic acid

Single-crystal X-ray diffraction establishes that 5-amino-2-naphthalenesulfonic acid crystallizes as a sulfonate–aminium zwitterion (5-ammonio-2-naphthalenesulfonate) in the orthorhombic space group Pbca [1]. All three ammonium hydrogen atoms participate in head-to-tail intermolecular hydrogen bonds with sulfonate oxygen acceptors from three separate neighboring molecules, generating a robust three-dimensional framework polymer structure [1]. This zwitterionic state contrasts with the neutral form adopted by many aminonaphthalenesulfonic acid isomers under crystallization conditions and directly influences the compound's melting point (>300 °C), limited aqueous solubility, and the exceptional thermal stability of its electropolymerized derivatives .

Crystal engineering Zwitterion Hydrogen bonding

Isomer Separation Economics: Quantified Magnesium-Salt Solubility Differential Between 1,6- and 1,7-Cleve's Acid

The quinary solubility system Na⁺–Mg²⁺–1,6-Cleve's sulfonate–1,7-Cleve's sulfonate–Cl⁻–H₂O was experimentally mapped between 0° and 75 °C, enabling a calculated separation procedure that recovers 95.1% of the 1,7-isomer as the sodium salt and 70.0% of the 1,6-isomer (5-amino-2-naphthalenesulfonic acid) as the magnesium salt from an industrial crude mixture [1]. The lower yield of the 1,6-isomer reflects its intrinsically lower magnesium-salt solubility relative to the 1,7-isomer under the process conditions, confirming that high-purity 1,6-Cleve's acid is inherently more costly to isolate than its 1,7-counterpart [1].

Isomer separation Process chemistry Cleve's acid purification

Distinct Dye-Product Portfolio: 5-Amino-2-naphthalenesulfonic acid Enables Direct-Fast Blue and Sulfide Blue Chromophores Not Accessible from Naphthionic Acid

5-Amino-2-naphthalenesulfonic acid is the essential coupling component for manufacturing Direct Fast Blue B2R, RGL, BGL, Direct Fast Grey LBN, Direct Fast Brown RTL, Direct Black FF, and Sulphide Blue CV . By contrast, naphthionic acid (4-amino-1-naphthalenesulfonic acid) is the key intermediate for Acid Red A, B, Scarlet 3R, Direct Scarlet 4B, Direct Bordeaux GB, and food colorants C.I. Food Red 3, 7, and 9 [1]. This product divergence arises because the position of the amino group relative to the sulfonic acid group governs the electronic absorption properties of the resulting azo chromophore; substituting one isomer for the other yields dyes with different shade, fastness, and fiber affinity properties [1].

Azo dye Sulfide dye Dye intermediate

Procurement-Driven Application Scenarios for 5-Amino-2-naphthalenesulfonic acid Based on Verified Differentiation Evidence


Environmental Remediation of Aminonaphthalene Sulfonate-Containing Wastewater

Industrial wastewater treatment facilities handling sulfonated aminonaphthalene effluents from dye or chemical manufacturing can select 5-amino-2-naphthalenesulfonic acid (5AN2S) as a model pollutant for electrodegradation process design, given its demonstrated 84% combustion efficiency at BDD anodes—the highest among the three common isomers tested [1]. This data supports sizing of electrochemical treatment units and selection of anode material/electrolyte combinations for maximum mineralization.

Flexible Aqueous Supercapacitor Electrode Fabrication

Materials research laboratories and battery startups developing flexible solid-state supercapacitors can utilize 5-amino-2-naphthalenesulfonic acid as an electropolymerizable monomer to produce PANS/CC electrodes delivering 85.5 mAh g⁻¹ with 88% capacity retention after 10,000 cycles, or copolymerize with o-aminophenol to reach 102.9 mAh g⁻¹ [1][2]. The intrinsic sulfonate groups provide self-doping functionality and cation-transport pathways that eliminate the need for external dopants, simplifying device assembly.

High-Purity 1,6-Cleve's Acid Procurement for Direct-Fast Blue Dye Synthesis

Dye manufacturers producing Direct Fast Blue BGL, Direct Fast Grey LBN, Direct Black FF, or Sulphide Blue CV must specify 5-amino-2-naphthalenesulfonic acid with verified low 1,7-isomer content (typically ≤2%), because the 1,6-isomer specifically directs the formation of these blue, grey, black, and brown chromophores [1]. Procurement specifications should include isomer purity certificates, as the separation process yields only 70% of the 1,6-isomer as magnesium salt from crude mixed acid, imposing a cost premium for high-purity material [2].

Nitrate Reductase Detection Reagent in Clinical and Environmental Microbiology

Clinical microbiology and environmental testing laboratories can procure 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid) as a reagent for nitrate reductase detection in anaerobic bacteria, where a pink-to-red color change indicates enzymatic activity [1]. The compound's zwitterionic structure and defined crystallinity ensure batch-to-batch consistency in colorimetric assay performance, which is critical for regulatory compliance in diagnostic testing.

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